molecular formula C12H14N2O3 B13777012 Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate

Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate

Cat. No.: B13777012
M. Wt: 234.25 g/mol
InChI Key: ZQCMXQWRZDDHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring, and functional groups such as hydroxyl and carboxylate. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate in the presence of a catalyst such as citric acid monohydrate under ultrasound irradiation . The reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination steps to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or diazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its ability to undergo multiple types of reactions and its broad range of applications in different fields make it a compound of significant interest.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 7-hydroxy-2,3-dimethylbenzimidazole-5-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-4-17-12(16)8-5-9-11(10(15)6-8)13-7(2)14(9)3/h5-6,15H,4H2,1-3H3

InChI Key

ZQCMXQWRZDDHGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)O)N=C(N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.